molecular formula C10H6Cl2O2S B1354571 3-Chloro-6-Methoxy-1-Benzothiophene-2-Carbonyl Chloride CAS No. 75998-29-7

3-Chloro-6-Methoxy-1-Benzothiophene-2-Carbonyl Chloride

Cat. No.: B1354571
CAS No.: 75998-29-7
M. Wt: 261.12 g/mol
InChI Key: DTMXTCKEPQWRPO-UHFFFAOYSA-N
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Description

3-Chloro-6-Methoxy-1-Benzothiophene-2-Carbonyl Chloride is an organic compound with the molecular formula C10H6Cl2O2S. It is a derivative of benzothiophene, a heterocyclic compound containing both sulfur and chlorine atoms. This compound is known for its applications in organic synthesis and pharmaceutical research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-Methoxy-1-Benzothiophene-2-Carbonyl Chloride typically involves the chlorination of 6-Methoxy-1-Benzothiophene-2-Carbonyl Chloride. The reaction is carried out under controlled conditions using thionyl chloride (SOCl2) as the chlorinating agent. The process involves the following steps:

  • Dissolution of 6-Methoxy-1-Benzothiophene-2-Carbonyl Chloride in an inert solvent such as dichloromethane.
  • Addition of thionyl chloride to the solution.
  • Heating the reaction mixture to reflux for several hours.
  • Removal of the solvent under reduced pressure to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-Methoxy-1-Benzothiophene-2-Carbonyl Chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the carbonyl chloride group is susceptible to nucleophilic attack, leading to the formation of various derivatives.

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the carbonyl chloride group to an aldehyde or alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Nucleophilic Substitution: Formation of amides, esters, and thioesters.

    Oxidation: Formation of sulfoxides and sulfones.

    Reduction: Formation of aldehydes and alcohols.

Scientific Research Applications

3-Chloro-6-Methoxy-1-Benzothiophene-2-Carbonyl Chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Employed in the study of enzyme inhibitors and receptor modulators.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of inflammatory and infectious diseases.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-6-Methoxy-1-Benzothiophene-2-Carbonyl Chloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately affecting biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-5-Methoxy-1-Benzothiophene-2-Carbonyl Chloride
  • 3-Chloro-6-Methyl-1-Benzothiophene-2-Carbonyl Chloride
  • 3-Chloro-6-Methoxy-1-Benzothiophene-2-Carboxylic Acid

Uniqueness

3-Chloro-6-Methoxy-1-Benzothiophene-2-Carbonyl Chloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both chlorine and methoxy groups on the benzothiophene ring enhances its potential for diverse chemical transformations and interactions with biological targets, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

3-chloro-6-methoxy-1-benzothiophene-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2O2S/c1-14-5-2-3-6-7(4-5)15-9(8(6)11)10(12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTMXTCKEPQWRPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=C(S2)C(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20503740
Record name 3-Chloro-6-methoxy-1-benzothiophene-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20503740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75998-29-7
Record name 3-Chloro-6-methoxy-1-benzothiophene-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20503740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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